N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Overview
Description
“N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide” is a chemical compound with the molecular formula C12H18N2O3 . It is also known as 3-(N,N-Dihydroxyethyl)amino acetanilide .
Synthesis Analysis
A series of novel 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives were synthesized by the aldol condensation of [N,N-bis(2-hydroethyl)-3-amino]-acetophenone 2 with aromatic aldehydes . Their structures were further confirmed by ESI-HRMS, 1H NMR, IR, and elemental analysis .Molecular Structure Analysis
The molecular weight of “N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide” is 238.28 . The InChI Key is BPAFLIGSSPTQHU-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of novel chalcone derivatives . These derivatives were synthesized by the aldol condensation of [N,N-bis(2-hydroethyl)-3-amino]-acetophenone 2 with aromatic aldehydes .Physical And Chemical Properties Analysis
“N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide” is a solid at room temperature . It has a melting point of 111°C and a predicted boiling point of 521.1°C at 760 mmHg . The predicted density is 1.3 g/cm3 .Scientific Research Applications
1. Trace Organic Analysis
Lu and Giese (2000) synthesized AMACE1, a compound similar to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, for trace organic analysis. The study focused on coupling AMACE1 with small organic analytes containing keto or carboxylic acid groups, demonstrating its potential in analyzing oxidative sugar damage to DNA. This showcases its use in sensitive detection methods like gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).
2. Antineoplastic Activity
Catsoulacos (1984) explored a derivative of N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide with potential antineoplastic activity against lung and breast xenografts, as well as several rodent tumors. This indicates its relevance in cancer research and therapy (Catsoulacos, 1984).
3. Pharmaceutical Synthesis and Characterization
Zhong-cheng and Wan-yin (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound structurally related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide. Their work focused on the synthesis process, including acetylation and esterification, and the characterization of the compound using IR and MS spectroscopy. This research highlights the importance of such compounds in pharmaceutical development (Zhong-cheng & Wan-yin, 2002).
4. Glutaminase Inhibition for Cancer Therapy
Shukla et al. (2012) investigated BPTES analogs, related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, as glutaminase inhibitors for cancer therapy. They identified analogs with similar potency and better solubility than BPTES, demonstrating their therapeutic potential in inhibiting the growth of lymphoma cells (Shukla et al., 2012).
5. Analytical Chemistry Applications
In the realm of analytical chemistry,Aitken, Smith, and Wilson (2016) studied the restricted rotation in N,N-bis(2-hydroxyethyl)acetamide, a compound related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide. Their research involved a variable temperature NMR study, providing insights into the molecular dynamics of such compounds. This study is crucial for understanding the chemical properties and behavior of related acetamides in various conditions (Aitken, Smith, & Wilson, 2016).
6. Catalytic Hydrogenation in Dye Production
Qun-feng (2008) used a compound structurally similar to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dye production. This study highlights the role of such compounds in industrial applications, particularly in the synthesis of dyes (Qun-feng, 2008).
7. Antioxidant Activity in Coordination Complexes
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, and evaluated their antioxidant activity. The study focused on the synthesis and characterization of Co(II) and Cu(II) coordination complexes, revealing significant antioxidant properties. This research contributes to the understanding of the antioxidant potential in such compounds (Chkirate et al., 2019).
8. Antitumoral and Genotoxic Effects
Andrianopoulos et al. (2000) evaluated the antitumoral agent ASE, a derivative of N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, for its ability to induce micronuclei in human lymphocytes. The study demonstrated ASE's genotoxic activity and its potential in cancer treatment research (Andrianopoulos et al., 2000).
Safety And Hazards
properties
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10(17)13-11-3-2-4-12(9-11)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFLIGSSPTQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059038 | |
Record name | Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide | |
CAS RN |
92-02-4 | |
Record name | N-[3-[Bis(2-hydroxyethyl)amino]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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